2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse pharmacological properties This compound is characterized by its unique structure, which includes a bromophenyl group, an oxoethyl group, and a pyrrolidine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction, where a phenyl compound is treated with bromine in the presence of a catalyst.
Formation of the Oxoethyl Group: The oxoethyl group is introduced through an acylation reaction, where an acyl chloride reacts with an appropriate nucleophile.
Formation of the Pyrrolidine Carboxylate Group: The pyrrolidine ring is formed through a cyclization reaction, and the carboxylate group is introduced through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include hydroxide ions (OH⁻) and amines (NH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent.
Pharmacology: It has been evaluated for its potential to inhibit specific enzymes and receptors involved in disease pathways.
Biological Studies: The compound has been used in studies to understand its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazoles: These compounds have similar pharmacological properties and are used as anti-infective agents.
Pyrazole Derivatives: These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19BrN2O5 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19BrN2O5/c1-13-4-2-3-5-17(13)20(27)23-24-11-15(10-19(24)26)21(28)29-12-18(25)14-6-8-16(22)9-7-14/h2-9,15H,10-12H2,1H3,(H,23,27) |
InChI Key |
LIAQOYXDVHXWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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